2-(N-CYCLOPROPYLACETAMIDO)-N-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE
Overview
Description
2-(N-CYCLOPROPYLACETAMIDO)-N-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and a cyclopropylacetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-CYCLOPROPYLACETAMIDO)-N-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring, the introduction of the methoxyphenyl group, and the attachment of the cyclopropylacetamido group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(N-CYCLOPROPYLACETAMIDO)-N-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized thiazole derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-(N-CYCLOPROPYLACETAMIDO)-N-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic applications, such as drug development.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(N-CYCLOPROPYLACETAMIDO)-N-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(N-CYCLOPROPYLACETAMIDO)-N-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE include other thiazole derivatives with different substituents. Examples include:
- 2-(N-ACETAMIDO)-N-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE
- 2-(N-CYCLOPROPYLACETAMIDO)-N-(4-HYDROXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropylacetamido group, in particular, may enhance its stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
2-[acetyl(cyclopropyl)amino]-N-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-10-15(16(22)19-12-4-8-14(23-3)9-5-12)24-17(18-10)20(11(2)21)13-6-7-13/h4-5,8-9,13H,6-7H2,1-3H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKXWBXEDZJTRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N(C2CC2)C(=O)C)C(=O)NC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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